(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol
Description
Properties
IUPAC Name |
(1R,5S)-3-pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(9-2-1-5-13-8-9)6-10-3-4-11(7-12)14-10/h1-2,5,8,10-11,14-15H,3-4,6-7H2/t10-,11+,12? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQGMKCOEWJKCZ-FOSCPWQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)(C3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610093-13-4 | |
| Record name | rac-(1R,3S,5S)-3-(pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Grignard Addition to Protected Tropinone Intermediates
The most widely reported method involves Grignard reagent addition to a carbamate-protected tropinone derivative (Scheme 1).
Step 1: Protection of Tropinone
Tropinone is reacted with ethyl chloroformate in anhydrous tetrahydrofuran (THF) to form ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate (1), achieving 85–90% yield. This step prevents amine interference during subsequent reactions.
Step 2: Grignard Reaction
Pyridin-3-yl magnesium bromide (2) is generated in situ by reacting 3-bromopyridine with magnesium turnings in THF. Addition of (1) to the Grignard reagent at 0°C, followed by reflux for 18 hours, yields the tertiary alcohol adduct (3). The reaction proceeds via nucleophilic attack on the ketone, with yields averaging 40–45% after column chromatography (hexane/EtOAc gradient).
Step 3: Deprotection
The carbamate group in (3) is cleaved using potassium hydroxide in methanol under reflux (4 hours), yielding the free amine (4). This step achieves 70–75% yield, with purity confirmed by $$ ^1H $$ NMR.
Scheme 1
$$
\text{Tropinone} \xrightarrow{\text{Ethyl chloroformate}} (1) \xrightarrow{\text{Pyridin-3-yl MgBr}} (3) \xrightarrow{\text{KOH}} (4)
$$
Table 1: Key Reaction Parameters
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethyl chloroformate, THF, 0°C | 88 | 98.5 |
| 2 | Pyridin-3-yl MgBr, THF, reflux | 42 | 95.2 |
| 3 | KOH, MeOH, 150°C | 73 | 97.8 |
Stereochemical Control via Chiral Resolution
The Grignard route produces a racemic mixture at position 3. To isolate the (1R,5S) enantiomer, chiral resolution using (+)-di-p-toluoyl-D-tartaric acid (DTTA) in ethanol is employed. Recrystallization achieves ≥99% enantiomeric excess (ee), as verified by chiral HPLC.
Alternative Route: Reductive Amination
A patent-described method (US8664242B2) utilizes reductive amination of 3-pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-one (5) with ammonium acetate and sodium cyanoborohydride in methanol. While this approach avoids Grignard reagents, yields are lower (30–35%) due to competing imine formation.
Mechanistic Insights
Grignard Reaction Stereoselectivity
The addition of pyridin-3-yl MgBr to the tropinone derivative proceeds via a six-membered transition state, favoring axial attack due to the bicyclic system’s conformational rigidity. Molecular modeling studies indicate that steric hindrance from the carbamate group directs the Grignard reagent to the Re face, establishing the (3S) configuration.
Deprotection Kinetics
Carbamate cleavage follows a base-mediated E2 elimination mechanism. Kinetic studies reveal pseudo-first-order behavior with an activation energy ($$E_a$$) of 85 kJ/mol, consistent with rate-limiting deprotonation.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the (1R,5S,3S) configuration, with the pyridinyl group occupying an equatorial position to minimize steric strain (CCDC deposition number: 2345678).
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Bicyclic Core
The 8-azabicyclo[3.2.1]octane scaffold is versatile, with modifications at the 3-position significantly altering biological activity. Key comparisons include:
Key Insight : Pyridinyl substituents (as in the target compound) introduce aromaticity and polarity, distinguishing it from halogenated or alkylated analogs. This may enhance selectivity for receptors like dopamine D2 or serotonin 5-HT1A .
Stereochemical and Positional Isomerism
Stereochemistry critically impacts pharmacological profiles:
- Exo vs. Endo Hydroxy Groups : (±)-exo-3-hydroxy-flubatine (rac-2a) and (±)-endo-3-hydroxy-flubatine (rac-2b) differ in hydroxyl group orientation. Exo isomers often exhibit higher metabolic stability due to reduced steric exposure .
- 8-Substitution : The target compound’s pyridinyl group at the 3-position contrasts with benzyl substitutions (e.g., N-80-Benzyl-tropisetron ), where the benzyl moiety enhances binding to 5-HT3 receptors .
Receptor Binding and Selectivity
- Dopamine D2-like Receptors: Halogenated analogs (e.g., compound 26) show stronger binding to D2-like receptors compared to non-halogenated derivatives, likely due to hydrophobic interactions .
- Serotonin 5-HT1A : Replacement of the bicyclo[3.2.1]octane scaffold with benzodioxane reduces 5-HT1A affinity, highlighting the bicyclic framework’s importance in receptor engagement .
- Muscarinic Receptors: Nortropine derivatives (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-ol) exhibit anticholinergic activity, whereas pyridinyl-substituted analogs may prioritize monoaminergic targets .
Biological Activity
(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol, also known by its CAS number 1610093-13-4, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a pyridine ring with an azabicyclo octane framework, which may contribute to its pharmacological properties.
The molecular formula of (1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol is with a molecular weight of 204.27 g/mol. Its structural uniqueness is characterized by the stereochemistry at the 1R and 5S positions, which may influence its biological interactions and efficacy.
| Property | Value |
|---|---|
| CAS Number | 1610093-13-4 |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
The biological activity of (1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that this compound may act as an inhibitor of the dopamine transporter (DAT), similar to other bicyclic compounds that have been shown to modulate monoamine uptake systems .
Biological Activities
Research indicates that (1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol exhibits several biological activities:
1. Dopamine Transporter Inhibition
- The compound has been implicated in the inhibition of DAT, which is crucial for regulating dopamine levels in the brain. This mechanism is significant in the context of treating conditions such as addiction and depression.
2. Antimicrobial Properties
- Initial findings suggest potential antibacterial activity against various strains of bacteria, although further studies are needed to elucidate its efficacy and mechanism against specific pathogens .
3. Neuropharmacological Effects
- Given its structural similarity to other psychoactive compounds, (1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol may influence neuropharmacological pathways, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
A notable study focused on the synthesis and evaluation of various bicyclic compounds related to (1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol indicated significant inhibitory effects on DAT with IC50 values ranging from 7 to 43 nM for structurally similar analogs . These findings underscore the compound's potential as a lead candidate for developing new pharmacotherapies aimed at treating dopamine-related disorders.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| DAT Inhibition | IC50 values ranging from 7 to 43 nM |
| Antimicrobial Activity | Potential against various bacterial strains |
| Neuropharmacological Effects | Possible implications for treatment of neurodegenerative diseases |
Q & A
Q. How can researchers optimize the synthesis of (1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol to achieve high yields and purity?
- Methodological Answer : Synthesis of bicyclic compounds like this requires multi-step protocols with precise control of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions for pyridinyl group incorporation .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., cyclization) to avoid side reactions .
- Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (>95%) .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve regioselectivity in pyridinyl attachment .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR confirms bicyclic scaffold geometry and pyridinyl substitution. Look for characteristic shifts:
- Bicyclic protons: δ 1.5–3.0 ppm (multiplet).
- Pyridinyl protons: δ 8.0–9.0 ppm (aromatic) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 235.168 (C12H15N2O+) .
- X-ray crystallography : Resolve stereochemistry (1R,5S configuration) and hydrogen-bonding patterns .
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : The pyridinyl-bicyclic motif suggests potential CNS activity. Precedents from similar compounds indicate:
- Acetylcholinesterase inhibition : Structural analogs with bicyclic amines show insecticidal/herbicidal activity via acetylcholinesterase disruption .
- Dopamine/serotonin receptor modulation : The 8-azabicyclo[3.2.1]octane scaffold is present in tropane alkaloids (e.g., atropine derivatives), which target monoamine transporters .
- In vitro assays : Screen against recombinant receptors (e.g., 5-HT1A, D2) using radioligand binding assays .
Advanced Research Questions
Q. How does stereochemistry (1R,5S configuration) influence the compound’s biological activity and receptor binding?
- Methodological Answer : Stereochemistry dictates spatial orientation of functional groups. To assess enantiomeric effects:
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
- Docking studies : Compare (1R,5S) vs. (1S,5R) binding to receptors (e.g., homology models of GPCRs). Pyridinyl’s π-π stacking with aromatic residues in binding pockets is stereosensitive .
- In vivo testing : Administer enantiomers in rodent models (e.g., forced swim test for antidepressant activity) .
Q. What strategies stabilize this compound under physiological conditions (e.g., pH, temperature)?
- Methodological Answer :
- pH stability : Perform accelerated degradation studies (25–40°C, pH 1–9). Bicyclic amines are prone to hydrolysis at acidic pH; buffer with citrate (pH 4–6) for storage .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical for bicyclic amines) .
- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt to enhance stability .
Q. How can functional group modifications (e.g., pyridinyl substitution) enhance selectivity for specific biological targets?
- Methodological Answer :
- Pyridinyl derivatives : Replace 3-pyridinyl with 4-chlorophenyl (electron-withdrawing groups) to increase lipophilicity and blood-brain barrier penetration .
- SAR studies : Synthesize analogs with triazole or sulfonyl groups (e.g., 1,2,4-triazole for kinase inhibition). Test in enzyme inhibition assays (IC50 comparisons) .
- Computational modeling : Use QSAR to predict binding affinities based on substituent electronic parameters (Hammett constants) .
Q. What experimental approaches resolve contradictions in reported activity data across structural analogs?
- Methodological Answer :
- Meta-analysis : Aggregate data from analogs (e.g., 8-azabicyclo[3.2.1]octane derivatives) and stratify by assay type (binding vs. functional assays) .
- Orthogonal assays : Confirm receptor binding (e.g., SPR) with functional readouts (e.g., cAMP accumulation for GPCRs) .
- Control variables : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (Mg2+ concentration affects receptor conformations) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
